Nortriptyline-d3 Hydrochloride

Isotopic purity Mass spectrometry Quantitative bioanalysis

This N-methyl-d3 labeled internal standard is chemically identical to the analyte, ensuring co-elution and accurate correction of matrix effects for precise LC-MS/MS quantification. Procure this high isotopic purity (≥99 atom % D) solution, supplied as a certified reference material, to ensure method compliance and data integrity in clinical TDM, forensic toxicology, and bioanalytical studies.

Molecular Formula C19H18D3N
Molecular Weight 266.401
CAS No. 136765-48-5
Cat. No. B602514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortriptyline-d3 Hydrochloride
CAS136765-48-5
Molecular FormulaC19H18D3N
Molecular Weight266.401
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortriptyline-d3 Hydrochloride (136765-48-5): A Deuterated Internal Standard for Quantitative Bioanalysis of the Tricyclic Antidepressant Nortriptyline


Nortriptyline-d3 Hydrochloride (CAS 136765-48-5) is a stable isotope-labeled analog of the tricyclic antidepressant nortriptyline, wherein three hydrogen atoms on the N-methyl group are replaced with deuterium (N-methyl-d3) . This deuterated derivative is primarily utilized as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays to enable precise and accurate quantification of nortriptyline in biological matrices . Its high isotopic purity—typically ≥99 atom % D with a low D0/D3 ratio (<1%)—minimizes signal contribution to the unlabeled analyte channel, a critical requirement for stable isotope dilution assays . The compound is supplied as a certified reference material (CRM) in methanol solution at defined concentrations (e.g., 1.0 mg/mL or 100 μg/mL as free base) to support method development, validation, and routine therapeutic drug monitoring applications [1].

Why Unlabeled Nortriptyline or Alternative Internal Standards Cannot Replace Nortriptyline-d3 Hydrochloride in Quantitative LC–MS/MS Workflows


Substituting Nortriptyline-d3 Hydrochloride with unlabeled nortriptyline or a structurally dissimilar internal standard introduces significant quantitative error in LC–MS/MS assays. Unlabeled nortriptyline cannot be chromatographically resolved from the endogenous analyte and would directly contribute to the measured signal, leading to severe positive bias [1]. Conversely, employing a non-deuterated analog—such as amitriptyline-d3 or desipramine-d3—fails to adequately correct for matrix effects and recovery inconsistencies because these compounds exhibit different ionization efficiencies and extraction behaviors relative to nortriptyline in complex biological samples [2]. The stable isotope-labeled Nortriptyline-d3 Hydrochloride is chemically identical to the target analyte, thereby co-eluting and experiencing identical matrix-induced ion suppression or enhancement. This co-elution ensures that the analyte-to-internal standard response ratio remains constant across varying sample conditions, a fundamental requirement for accurate quantification by isotope dilution mass spectrometry [3].

Quantitative Differentiation of Nortriptyline-d3 Hydrochloride: Direct Comparative Evidence for Scientific Selection


Isotopic Purity and D0/D3 Ratio: Minimizing Cross-Talk for Accurate Quantification

Nortriptyline-d3 Hydrochloride achieves a high isotopic enrichment of 99 atom % D with a low D0/D3 ratio of <1%, as reported by commercial suppliers . In contrast, alternative deuterated internal standards or lower-grade labeled compounds may exhibit isotopic purities of only 90–98 atom % D, with D0/D3 ratios exceeding 2–5% . The lower D0/D3 ratio directly reduces the isotopic cross-talk contribution from the internal standard into the unlabeled analyte channel, which is a primary source of systematic bias in isotope dilution MS assays.

Isotopic purity Mass spectrometry Quantitative bioanalysis

Mass Spectrometry Sensitivity: Achieving Low ng/mL Quantification Limits in Human Plasma

Analytical methods employing deuterated nortriptyline as an internal standard consistently achieve lower limits of quantification (LLOQ) in human plasma that meet or exceed clinical requirements. Garland et al. (1977) reported a validated GC–CIMS method capable of measuring nortriptyline down to 0.5 ng/mL using 1 mL of plasma and a deuterated internal standard [1]. More recent LC–MS/MS methods using deuterated internal standards have achieved LLOQs of 0.1–0.5 ng/mL for nortriptyline in serum, demonstrating the continued reliance on high-purity deuterated IS for sensitive, specific quantification [2].

LC–MS/MS Sensitivity Therapeutic drug monitoring

Cost Efficiency: Price per Unit Comparison for Procurement Decision-Making

Nortriptyline-d3 Hydrochloride solution (1.0 mg/mL) is available at a list price of $220.00 USD per 1 mL ampule from a primary manufacturer [1]. In comparison, a structurally similar internal standard, Amitriptyline-d3 Hydrochloride (1.0 mg/mL), is priced at $266.00 USD per ampule [2]. This represents a direct cost saving of $46.00 (17.3% lower) for the same concentration and format. When normalized per milligram of free base, the cost differential may be even more pronounced.

Procurement Cost analysis Certified reference material

Chromatographic Co-Elution and Matrix Effect Correction: Ensuring Assay Robustness

The use of a stable isotope-labeled internal standard such as Nortriptyline-d3 Hydrochloride is the gold-standard approach for correcting matrix effects in LC–MS/MS. Because the deuterated analog co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement caused by co-extracted matrix components [1]. In contrast, structural analogs (e.g., amitriptyline-d3) may exhibit differential matrix effects due to slight differences in retention time and ionization efficiency [2]. Regulatory guidance (FDA, EMA) mandates the use of stable isotope-labeled internal standards for robust bioanalytical method validation, underscoring the critical role of compounds like Nortriptyline-d3 Hydrochloride in ensuring data integrity.

Matrix effects Ion suppression Method validation

Optimal Use Cases for Nortriptyline-d3 Hydrochloride: Evidence-Driven Application Scenarios


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Nortriptyline

Nortriptyline-d3 Hydrochloride is the preferred internal standard for quantifying nortriptyline in human plasma or serum during clinical pharmacokinetic studies and routine therapeutic drug monitoring. Its use enables accurate measurement of trough concentrations (typically 50–150 ng/mL) and assessment of patient compliance or dose adjustment. The high isotopic purity (≥99 atom % D) ensures minimal interference, while the co-eluting property corrects for matrix effects, meeting FDA and EMA bioanalytical method validation guidelines [1].

Development and Validation of LC–MS/MS Methods for Tricyclic Antidepressant Quantification

Analytical laboratories developing or validating LC–MS/MS methods for tricyclic antidepressants (TCAs) rely on Nortriptyline-d3 Hydrochloride as a key component of their internal standard cocktail. The compound's certified concentration (1.0 mg/mL or 100 μg/mL) and demonstrated stability at −20°C facilitate long-term method consistency [2]. Its use in conjunction with other deuterated TCA internal standards (e.g., amitriptyline-d3) enables simultaneous quantification of multiple analytes with high precision [3].

Forensic Toxicology and Urine Drug Testing

In forensic toxicology and workplace drug testing, Nortriptyline-d3 Hydrochloride serves as a critical internal standard for confirming the presence and quantifying the concentration of nortriptyline (and, by inference, its parent drug amitriptyline) in urine and other biological specimens. The low LLOQ achievable with deuterated IS methods (0.1–0.5 ng/mL) allows for confident identification even at low exposure levels, supporting both clinical and medico-legal decision-making [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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